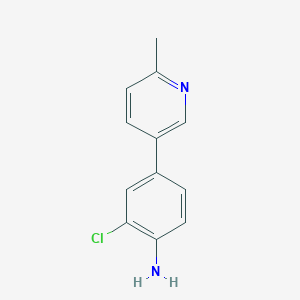
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is a compound with the molecular formula C14H14N2O. It is used primarily in proteomics research and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide typically involves the reaction of 3-(aminomethyl)phenylamine with 4-(dimethylamino)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products
Oxidation: Corresponding nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminophenyl)benzamide
- N-(4-aminophenyl)benzamide
- N-(3-aminophenyl)benzamide
Uniqueness
N-(3-(aminomethyl)phenyl)-4-(dimethylamino)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in proteomics research and as a tool in biochemical assays .
Propriétés
Formule moléculaire |
C16H19N3O |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)phenyl]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C16H19N3O/c1-19(2)15-8-6-13(7-9-15)16(20)18-14-5-3-4-12(10-14)11-17/h3-10H,11,17H2,1-2H3,(H,18,20) |
Clé InChI |
MXYDZLXWZPTILR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


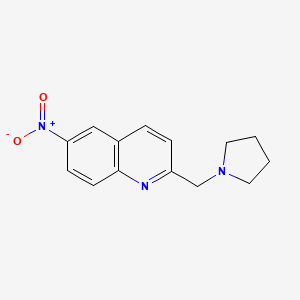
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
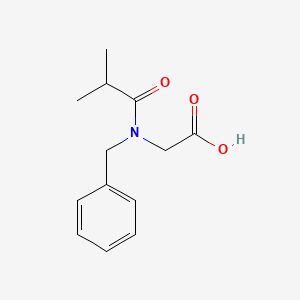
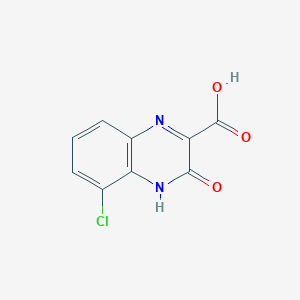
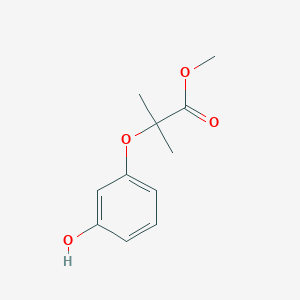
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
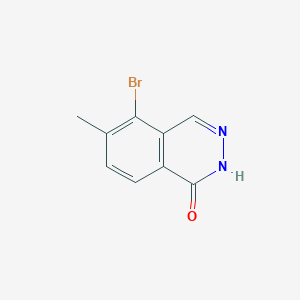


![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
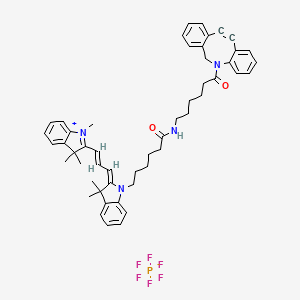
![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
